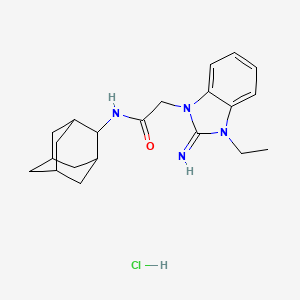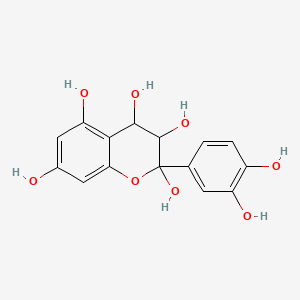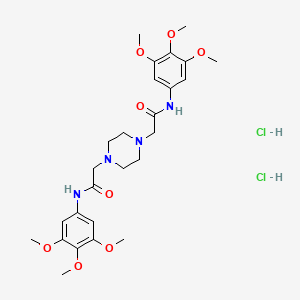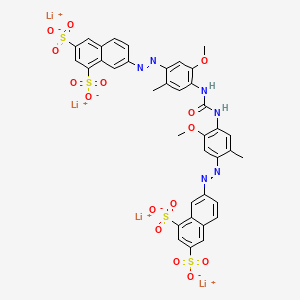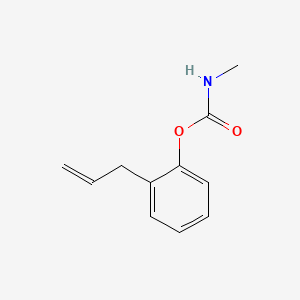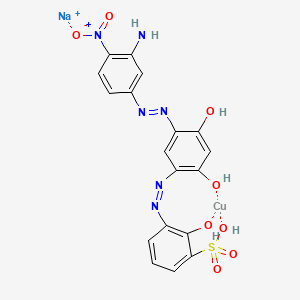
1,3,5-Triazine-2,4-diamine, 6,6'-tetrathiobis(N,N,N'-triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of diamine groups and tetrathiobis linkages, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) typically involves the reaction of triazine derivatives with thiol-containing compounds under controlled conditions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N,N’-triethylamine in the presence of a thiol reagent. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A triazine derivative with a chlorine atom at the 6-position.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine derivative with methoxy and diethyl groups.
Propazine: A triazine herbicide with isopropylamino groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is unique due to its tetrathiobis linkage and triethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other triazine derivatives may not be suitable .
Propriétés
Numéro CAS |
104056-62-4 |
|---|---|
Formule moléculaire |
C18H32N10S4 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H32N10S4/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-31-32-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26) |
Clé InChI |
BWSLMOVFRHFYMA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)SSSSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


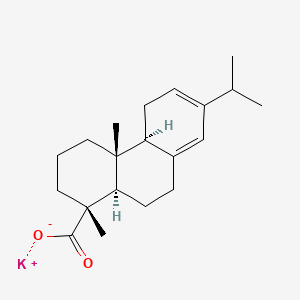
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

